molecular formula C8H10FN3O B1296651 2-[(4-Fluorophenyl)amino]acetohydrazide CAS No. 710-31-6

2-[(4-Fluorophenyl)amino]acetohydrazide

Cat. No.: B1296651
CAS No.: 710-31-6
M. Wt: 183.18 g/mol
InChI Key: BNBXEYVSKUPDQJ-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)amino]acetohydrazide is an organic compound with the molecular formula C8H10FN3O and a molecular weight of 183.19 g/mol It is a derivative of acetohydrazide, where the amino group is substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)amino]acetohydrazide typically involves the reaction of 4-fluoroaniline with ethyl chloroacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product . The reaction conditions generally include:

    Step 1: Reaction of 4-fluoroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate.

    Step 2: The intermediate product is then treated with hydrazine hydrate under reflux conditions to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(4-Fluorophenyl)amino]acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It serves as a tool for studying enzyme interactions and protein modifications.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)amino]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Fluorophenyl)amino]acetohydrazide: Similar structure but with the fluorine atom at the 2-position on the phenyl ring.

    2-[(4-Chlorophenyl)amino]acetohydrazide: Similar structure but with a chlorine atom instead of fluorine.

    2-[(4-Methylphenyl)amino]acetohydrazide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The uniqueness of 2-[(4-Fluorophenyl)amino]acetohydrazide lies in the presence of the fluorine atom at the 4-position, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(4-fluoroanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O/c9-6-1-3-7(4-2-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBXEYVSKUPDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307165
Record name 2-[(4-fluorophenyl)amino]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710-31-6
Record name 710-31-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(4-fluorophenyl)amino]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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